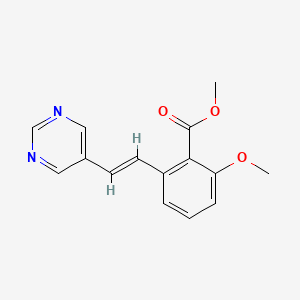

2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester

CAS No.: 365542-68-3

Cat. No.: VC11720489

Molecular Formula: C15H14N2O3

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 365542-68-3 |

|---|---|

| Molecular Formula | C15H14N2O3 |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | methyl 2-methoxy-6-[(E)-2-pyrimidin-5-ylethenyl]benzoate |

| Standard InChI | InChI=1S/C15H14N2O3/c1-19-13-5-3-4-12(14(13)15(18)20-2)7-6-11-8-16-10-17-9-11/h3-10H,1-2H3/b7-6+ |

| Standard InChI Key | RECNMHSEYYLDHL-VOTSOKGWSA-N |

| Isomeric SMILES | COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CN=CN=C2 |

| SMILES | COC1=CC=CC(=C1C(=O)OC)C=CC2=CN=CN=C2 |

| Canonical SMILES | COC1=CC=CC(=C1C(=O)OC)C=CC2=CN=CN=C2 |

Introduction

Chemical Structure and Molecular Characteristics

The compound’s IUPAC name, methyl 2-methoxy-6-[(E)-2-pyrimidin-5-ylethenyl]benzoate, reflects its esterified benzoic acid core with methoxy (-OCH) and trans-configurated pyrimidinyl vinyl substituents. Key structural identifiers include:

| Property | Value |

|---|---|

| CAS No. | 365542-68-3 |

| Molecular Formula | |

| Molecular Weight | 270.28 g/mol |

| SMILES | COC1=CC=CC(=C1C(=O)OC)C=CC2=CN=CN=C2 |

| InChI Key | RECNMHSEYYLDHL-VOTSOKGWSA-N |

The E-configuration of the vinyl group is critical for molecular geometry, influencing intermolecular interactions such as π-π stacking with aromatic systems. The pyrimidine ring, a nitrogen-containing heterocycle, introduces sites for hydrogen bonding and coordination, which are exploitable in drug design or metal-organic frameworks.

Synthesis Pathways and Production

While no direct synthesis protocol for this compound is documented in the provided sources, analogous methods for structurally related esters offer plausible routes. For instance, the synthesis of 2-methoxy-6-methylbenzoic acid (CAS No. 113072-44-1) involves a multi-step process including hydrogenation, diazotization, hydrolysis, and methylation . Adapting this approach, one potential pathway for 2-methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester could involve:

-

Friedel-Crafts Acylation: Introducing the vinylpyrimidine group via electrophilic substitution on a methoxy-substituted benzene ring.

-

Esterification: Protecting the carboxylic acid group as a methyl ester using methanol under acidic conditions.

-

Cross-Coupling Reactions: Employing Heck or Suzuki-Miyaura coupling to install the pyrimidinyl vinyl moiety.

Physicochemical Properties

The compound’s solubility and stability are influenced by its functional groups:

-

Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and pyrimidine groups, but poorly soluble in water.

-

Stability: The conjugated vinyl system may render the compound photosensitive, requiring storage in amber containers under inert atmospheres.

-

Thermal Behavior: Decomposition likely occurs above 200°C, based on thermogravimetric analysis of similar esters.

Experimental data on melting point, boiling point, and partition coefficient (LogP) are unavailable, but computational tools like EPI Suite could estimate these parameters for preliminary assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume